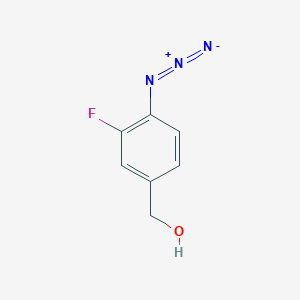

(4-Azido-3-fluorophenyl)methanol

Description

The Versatility of Aryl Azides

Aryl azides are highly energetic functional groups that have become indispensable tools in organic synthesis. nih.govhelsinki.fi Their utility stems from a diverse range of chemical transformations they can undergo. nih.gov One of the most prominent applications is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction's efficiency and selectivity allow for the facile construction of stable triazole linkages, a strategy widely used in drug discovery, bioconjugation, and materials science. nih.gov

Furthermore, aryl azides serve as precursors to highly reactive nitrenes, which can undergo various insertions and cyclization reactions. They are also central to the Staudinger ligation, a bioorthogonal reaction used for the synthesis of amides and the labeling of biomolecules. nih.govhelsinki.fi The ability of the azide (B81097) group to be reduced to an amine provides a stable and masked form of this important functional group, which can be revealed under specific, mild conditions. nih.govhelsinki.fi

The Impact of Fluorine in Organic Compounds

The strategic incorporation of fluorine into organic molecules is a well-established strategy, particularly in medicinal chemistry, to modulate a compound's properties. helsinki.fi Fluorine is the most electronegative element, and its small size allows it to act as a "super-hydrogen," often enhancing biological activity without significantly increasing the molecule's size. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H6FN3O |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(4-azido-3-fluorophenyl)methanol |

InChI |

InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |

InChI Key |

RMYWADVBVCHHGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |

Origin of Product |

United States |

The Research Landscape of Benzenemethanol Derivatives

Benzenemethanol derivatives that are substituted with both azido (B1232118) and fluoro functionalities are part of a broader area of research focused on creating multifunctional building blocks. The combination of a reactive azide (B81097) handle for conjugation or transformation, a property-modulating fluorine atom, and a versatile benzyl (B1604629) alcohol group for further derivatization creates a powerful synthetic intermediate.

The academic interest in this class of compounds is evident from the synthesis and study of various isomers and analogues. For instance, compounds like (4-Azido-2-fluorophenyl)methanol and the more heavily fluorinated (4-Azido-2,3,5,6-tetrafluorophenyl)methanol are available commercially for research purposes, indicating a demand for scaffolds with this specific combination of functional groups. biosynth.comprecisepeg.com More complex structures, such as Tris(4-azidophenyl)methanol, have been synthesized and investigated for their potential in creating multifunctional materials and as novel protecting groups in peptide synthesis. nih.govhelsinki.fi These examples underscore a clear research trajectory aimed at harnessing the synergistic effects of these functionalities within a single, adaptable molecular framework.

Scope and Objectives of Academic Inquiry

Strategies for the Construction of the (4-Azido-3-fluorophenyl)methanol Core Structure

The foundational strategy for building the (4-Azido-3-fluorophenyl)methanol core involves the chemical modification of a readily available precursor that already contains the desired arrangement of the fluoro and hydroxymethyl groups.

The most direct and common precursor for the synthesis is (4-Amino-3-fluorophenyl)methanol. sigmaaldrich.comepa.gov This starting material is advantageous as it possesses the required carbon skeleton with the fluorine atom and the eventual azido (B1232118) group's nitrogen source positioned correctly on the phenyl ring, ortho to each other. The synthesis begins with this amine, which serves as the anchor point for the introduction of the azide functionality. The synthesis of this precursor can be achieved from starting materials like 4-bromo-2-fluoroaniline, which establishes the crucial 3-fluoro-4-amino substitution pattern. pitt.edu

The conversion of the primary amino group of (4-Amino-3-fluorophenyl)methanol into an azide group is classically achieved through a Sandmeyer-type reaction. wikipedia.orgnih.govbohrium.com This two-step sequence is a cornerstone of aromatic chemistry for replacing an amino group with a wide variety of substituents. organic-chemistry.org

The process begins with the diazotization of the aromatic amine. The (4-Amino-3-fluorophenyl)methanol is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite like tert-butyl nitrite, in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (typically 0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

Following diazotization, the resulting diazonium salt is immediately treated with an azide source, most commonly sodium azide (NaN₃). This step often employs a copper(I) salt, such as copper(I) bromide or chloride, as a catalyst to facilitate the displacement of the diazonio group by the azide nucleophile, with the evolution of nitrogen gas. wikipedia.org A one-pot procedure, where diazotization is followed by the addition of sodium azide in the same reaction vessel, has been proven effective for analogous aryl azides, such as the synthesis of tris(4-azidophenyl)methanol from its corresponding amine precursor. nih.gov

Diazotization: C₇H₈FNO + NaNO₂ + 2HCl → [C₇H₇FNO]N₂⁺Cl⁻ + NaCl + 2H₂O

Azide Substitution (Sandmeyer): [C₇H₇FNO]N₂⁺Cl⁻ + NaN₃ --(Cu⁺ catalyst)--> C₇H₆FN₃O + N₂ + NaCl

While the Sandmeyer reaction is the most prevalent method, alternative strategies for introducing an azide group onto fluorinated aromatic rings exist. One notable alternative is an Ullmann-type coupling reaction . This approach involves the copper-catalyzed reaction of an aryl halide (e.g., 4-iodo-3-fluorophenyl)methanol) with sodium azide. nih.gov This method avoids the generation of potentially unstable diazonium salts, which can be a safety concern on a larger scale. nih.gov

Another potential, though less common, route is through nucleophilic aromatic substitution (SNAr) . In this type of reaction, a fluorine atom on a highly electron-deficient aromatic ring can be displaced by a nucleophile. researchgate.net However, for a substrate like (4-halo-3-fluorophenyl)methanol, the ring is not sufficiently activated for the fluorine to be easily displaced by an azide ion, making this route less synthetically viable compared to the Sandmeyer or Ullmann reactions. Modern methods involving photocatalysis or electrochemistry are also emerging for aromatic fluorination but are less established for this specific azidation transformation. numberanalytics.com

Regioselective Synthesis Considerations in Fluorinated Azidophenyl Systems

Regioselectivity—the control over the final arrangement of substituents on the aromatic ring—is a critical aspect of the synthesis. In the case of (4-Azido-3-fluorophenyl)methanol, the regiochemistry is primarily determined by the structure of the starting material.

The synthesis begins with (4-Amino-3-fluorophenyl)methanol, where the fluoro and amino groups are already in the desired 1,2-relationship to each other and in the 3- and 4-positions relative to the methanol group. The Sandmeyer reaction is known to be highly regioselective, with the incoming nucleophile replacing the diazonium group at the exact same carbon atom. wikipedia.orgorganic-chemistry.org Therefore, as long as the precursor is regiochemically pure, the final product will retain that substitution pattern. The primary consideration is to prevent side reactions, such as the formation of phenols from the reaction of the diazonium salt with water, rather than controlling the position of the azide group. organic-chemistry.org The directing effects of the substituents (F is ortho, para-directing; -CH₂OH is weakly ortho, para-directing) are crucial during the synthesis of the precursor itself to ensure the correct initial placement of the amino group. pitt.edu

Optimization of Reaction Conditions and Yields for (4-Azido-3-fluorophenyl)methanol Synthesis

Optimizing the reaction conditions for the diazotization and subsequent azidation is essential for maximizing the yield and purity of (4-Azido-3-fluorophenyl)methanol. Key parameters that are typically adjusted include temperature, solvent, concentration, and the nature of the reagents. researchgate.netmdpi.com

The diazotization step is highly exothermic and the resulting diazonium salts can be unstable at elevated temperatures. Therefore, maintaining a low temperature (0–5 °C) is crucial to prevent decomposition and the formation of unwanted phenol (B47542) byproducts. The choice of acid and nitrite source can also influence the reaction's efficiency. For instance, using organic nitrites like tert-butyl nitrite in an organic solvent can sometimes offer milder conditions compared to aqueous sodium nitrite and mineral acid. nih.gov

For the azide substitution step, the concentration of the copper(I) catalyst, if used, can affect the reaction rate and yield. The reaction is typically run until the evolution of nitrogen gas ceases, indicating the completion of the reaction. The table below outlines key parameters that are commonly varied to optimize Sandmeyer-type azidation reactions.

| Parameter | Variation | Rationale for Optimization | Potential Outcome |

|---|---|---|---|

| Temperature | -5 °C to 10 °C | Control stability of the diazonium salt intermediate. | Lower temperatures minimize decomposition and formation of phenol byproducts, increasing yield and purity. nih.gov |

| Nitrite Source | NaNO₂, tert-butyl nitrite | Solubility and reactivity in different solvent systems. | tert-Butyl nitrite can be used in organic solvents for a homogenous reaction, potentially improving yield. nih.gov |

| Acid | HCl, H₂SO₄, p-TsOH | Ensure complete diazotization and stabilize the diazonium salt. | Sufficient acid prevents coupling of the diazonium salt with the starting amine. The counter-ion can affect salt stability. |

| Solvent | Water, Acetonitrile, THF | Solubility of reagents and intermediates. | A solvent that keeps all components in solution can lead to a cleaner and faster reaction. |

| Catalyst | CuCl, CuBr, None | Catalyze the decomposition of the diazonium salt and transfer of the azide. | Addition of a Cu(I) salt generally accelerates the reaction and improves yield compared to the uncatalyzed reaction. nih.gov |

| Reagent Equivalents | 1.1 to 1.5 eq. of nitrite and azide | Drive the reaction to completion. | Using a slight excess of the diazotizing agent and sodium azide ensures full conversion of the starting amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Fluorine Nuclei (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is an essential tool for determining the precise structure of (4-Azido-3-fluorophenyl)methanol by probing the magnetic environments of its ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The electron-withdrawing nature of both the azide and fluorine substituents would generally shift the aromatic protons downfield. The methylene protons of the -CH₂OH group would likely appear as a doublet, coupled to the adjacent hydroxyl proton. The hydroxyl proton itself would present as a triplet, though this signal may be broad and can be exchanged with deuterium (B1214612) oxide (D₂O) for confirmation.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Seven distinct carbon signals are anticipated. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in fluoroaromatic compounds. Smaller couplings will be observed for the carbons ortho (C-2, C-4) and meta (C-5) to the fluorine atom. The chemical shifts will be influenced by the substituents; for instance, the carbon attached to the electronegative oxygen (C-7) will be shifted downfield, as will the carbons bonded to the azide (C-4) and fluorine (C-3) groups. The chemical shift for the carbon in a standard solvent like methanol is around 49.0 ppm. chemicalbook.comdocbrown.info

¹⁹F NMR Spectroscopy Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary resonance. This signal's chemical shift is sensitive to the electronic environment of the phenyl ring. The resonance would be split into a multiplet (likely a triplet of doublets) due to coupling with the adjacent ortho and meta protons on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for (4-Azido-3-fluorophenyl)methanol

| Analysis | Predicted Chemical Shift (δ, ppm) | Key Characteristics & Predicted Splitting |

| ¹H NMR | 7.0 - 7.5 | Aromatic Protons (3H): Complex multiplets due to H-H and H-F coupling. |

| ~4.6 | Methylene Protons (-CH₂OH, 2H): Likely a doublet. | |

| Variable (e.g., 1.5-4.0) | Hydroxyl Proton (-OH, 1H): Broad singlet or triplet, exchangeable with D₂O. | |

| ¹³C NMR | 155 - 165 (d, ¹JC-F ≈ 245 Hz) | C3 (C-F): Large one-bond coupling to fluorine. |

| 140 - 150 | C4 (C-N₃): Downfield shift due to azide group. | |

| 110 - 135 | Other Aromatic Carbons: Signals will show smaller, long-range C-F couplings. | |

| ~64 | C7 (-CH₂OH): Typical range for a benzylic alcohol carbon. | |

| ¹⁹F NMR | -110 to -120 | Ar-F: Single resonance, split by adjacent aromatic protons. |

Note: Predicted values are based on data from analogous compounds such as (4-azidophenyl)methanol, 3-fluorobenzyl alcohol, and general spectroscopic principles. Actual values require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of (4-Azido-3-fluorophenyl)methanol. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of a unique molecular formula.

The expected molecular formula for the compound is C₇H₆FN₃O. HRMS would verify the calculated monoisotopic mass of 167.0549 g/mol . chem960.com Beyond formula confirmation, the mass spectrum reveals key structural information through fragmentation patterns. A hallmark of aryl azides is the facile loss of a nitrogen molecule (N₂), which would result in a prominent fragment ion peak at m/z 139. Further fragmentation, characteristic of benzyl (B1604629) alcohols, would include the loss of a hydroxyl radical (•OH) or the entire hydroxymethyl group (•CH₂OH). ucalgary.castackexchange.com

Table 2: Predicted HRMS Fragments for (4-Azido-3-fluorophenyl)methanol

| Predicted m/z | Fragment Lost | Formula of Fragment | Significance |

| 167.0549 | - | C₇H₆FN₃O | Molecular Ion [M]⁺ |

| 139.0484 | N₂ | C₇H₆FO | Loss of nitrogen from azide, highly characteristic. |

| 122.0478 | N₂ + OH | C₇H₅F | Subsequent loss of hydroxyl radical. |

| 110.0328 | N₂ + CHO | C₆H₅F | Loss of formyl radical from nitrene intermediate. |

Note: The fragmentation pathway is predictive and based on known behaviors of azide and benzyl alcohol compounds. ucalgary.canih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a molecular fingerprint.

Infrared (IR) Spectroscopy The IR spectrum of (4-Azido-3-fluorophenyl)methanol is expected to be dominated by a few very characteristic absorption bands. The most prominent and diagnostically useful peak is the strong, sharp asymmetric stretching vibration of the azide (–N₃) group, which consistently appears in the 2100–2150 cm⁻¹ region. d-nb.infonih.gov Another key feature would be a broad absorption band in the 3200–3600 cm⁻¹ range, corresponding to the O-H stretching of the alcohol group. Other expected signals include aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretching vibrations between 1450-1600 cm⁻¹. The C-F stretch typically appears as a strong band in the 1100–1300 cm⁻¹ region.

Raman Analysis Raman spectroscopy offers complementary information. While the azide asymmetric stretch is strong in the IR, the symmetric stretch, often weak in the IR, is expected to be strong in the Raman spectrum, appearing around 1250-1350 cm⁻¹. researchgate.net Aromatic ring breathing modes are also typically strong in Raman spectra, providing further structural confirmation.

Table 3: Predicted Key Vibrational Frequencies for (4-Azido-3-fluorophenyl)methanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Medium |

| N≡N Asymmetric Stretch | Azide (-N₃) | 2100 - 2150 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Strong |

| C-O Stretch | Alcohol | 1000 - 1200 | Strong |

Note: Wavenumbers are based on established correlation tables and data from analogous compounds. researchgate.netresearchgate.netresearchgate.net

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Visible (UV-Vis) Absorption The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore, which is the 4-azido-3-fluorophenyl system. Substituted benzene (B151609) rings typically exhibit strong π → π* transitions. For phenyl azide and its derivatives, these absorptions are generally observed below 300 nm. researchgate.netnih.gov The azide group itself can also have a weak, lower-energy n → π* transition. The presence of the fluorine and hydroxymethyl groups will cause slight shifts (solvatochromic shifts) in the absorption maxima depending on the solvent used. sigmaaldrich.com

Fluorescence Properties Aryl azides are generally known to be poor fluorophores. Upon excitation, the azide functional group provides an efficient pathway for non-radiative decay, primarily through the rapid cleavage of the N-N bond and loss of N₂ gas to form a highly reactive nitrene intermediate. nih.gov This process is typically much faster than fluorescence emission. Therefore, (4-Azido-3-fluorophenyl)methanol is expected to exhibit very weak or negligible fluorescence. Any observed emission would require sensitive instrumentation to detect and would likely be quenched in most environments.

X-ray Diffraction Crystallography for Solid-State Structure Determination (if applicable to compound/derivatives)

Should a suitable single crystal of (4-Azido-3-fluorophenyl)methanol be grown, X-ray diffraction crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This powerful analytical technique is considered the gold standard for structural determination. nih.govsuniv.ac.in

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would confirm the substitution pattern on the benzene ring and the conformation of the hydroxymethyl group relative to the ring. Furthermore, crystallographic data reveals how molecules pack in the crystal lattice, detailing important intermolecular interactions such as hydrogen bonding (originating from the -OH group) and dipole-dipole interactions that govern the solid-state architecture. vensel.orgrsc.org While no crystal structure for this specific compound is currently available in open literature, analysis of derivatives would provide invaluable insight into its molecular geometry and intermolecular behavior.

Mechanistic Investigations and Reactivity Profiles of 4 Azido 3 Fluorophenyl Methanol

Thermal and Photochemical Transformations of the Azido (B1232118) Moiety

The azido group is a high-energy functionality that can be readily transformed through thermal or photochemical activation, primarily leading to the formation of a highly reactive nitrene intermediate. The presence of a fluorine atom ortho to the azide (B81097) in (4-Azido-3-fluorophenyl)methanol is expected to influence the stability and reactivity of this intermediate.

Upon thermolysis or photolysis, aryl azides like (4-Azido-3-fluorophenyl)methanol extrude molecular nitrogen to generate a singlet nitrene in the initial step. This singlet nitrene is a high-energy, electrophilic species that can rapidly undergo intersystem crossing to the more stable triplet nitrene ground state.

The subsequent reaction pathways of the generated nitrene are diverse and depend on the reaction conditions and the surrounding molecular environment. Key potential reactions include:

C-H Insertion: The highly reactive nitrene can insert into aliphatic C-H bonds of surrounding solvent molecules or other substrates, forming a new C-N bond. Studies on related perfluorophenyl azides have shown that fluorination enhances the efficiency of C-H insertion reactions compared to their non-fluorinated analogs sci-hub.seacs.org. This suggests that the nitrene derived from (4-Azido-3-fluorophenyl)methanol would be a promising candidate for efficient C-H functionalization.

N-H Insertion: In the presence of amines or other compounds with N-H bonds, the nitrene can undergo N-H insertion, leading to the formation of substituted anilines. Photolysis of perfluorophenyl azides in the presence of diethylamine has been shown to yield the corresponding N-H insertion product in good yield acs.org.

Ring Expansion: A common reaction pathway for singlet aryl nitrenes is rearrangement to a seven-membered ring ketenimine intermediate (a dehydroazepine), which can then be trapped by nucleophiles or polymerize sci-hub.se. The fluorine substituent may influence the rate and outcome of this ring expansion.

Dimerization: In the absence of other reactive partners, the nitrene intermediates can dimerize to form azo compounds.

The choice between these pathways is often influenced by the spin state of the nitrene. Singlet nitrenes are generally responsible for concerted reactions like aziridination of alkenes and stereospecific C-H insertion, while triplet nitrenes typically react via radical mechanisms, such as hydrogen abstraction followed by radical recombination.

Table 1: Comparison of Photolysis Products of Phenyl Azide and a Fluorinated Phenyl Azide in Cyclohexane

| Phenyl Azide Derivative | C-H Insertion Product Yield | Other Products | Reference |

| Phenyl Azide | Very low | Aniline, Polymer | sci-hub.se |

| Pentafluorophenyl Azide | 57% | Aniline | acs.org |

This table illustrates the enhanced C-H insertion reactivity of fluorinated aryl nitrenes, a property anticipated for the nitrene derived from (4-Azido-3-fluorophenyl)methanol.

The photoactivation of aryl azides is initiated by the absorption of UV light, which promotes the molecule to an excited singlet state. From this excited state, the molecule can either undergo nitrogen extrusion to form the singlet nitrene or intersystem cross to an excited triplet state, which then loses nitrogen to form the triplet nitrene. The quantum yield of nitrene formation is dependent on the substitution pattern of the aromatic ring.

While the primary photochemical reaction of aryl azides is the irreversible loss of nitrogen, some azido-functionalized compounds can exhibit photochromism, a reversible light-induced transformation between two forms having different absorption spectra. However, for simple aryl azides like (4-Azido-3-fluorophenyl)methanol, the dominant photochemical process is the irreversible generation of the nitrene. The focus of its application in photoaffinity labeling relies on this irreversible covalent bond formation with target biomolecules upon photoactivation tandfonline.comtandfonline.com.

The development of photoactivatable probes often involves "push-pull" chromophores where the azide acts as a "dark" precursor. Upon photoactivation and conversion of the azide to an amine, a highly fluorescent "push-pull" system is generated. This principle has been demonstrated for various azido-containing fluorogens nih.gov. Although (4-Azido-3-fluorophenyl)methanol itself is not a classic "push-pull" system, this concept highlights the potential for designing more complex probes based on its core structure.

Chemical Reactivity of the Primary Alcohol Functional Group

The primary alcohol group in (4-Azido-3-fluorophenyl)methanol is a versatile handle for further chemical modifications, allowing for the introduction of this photoactivatable moiety into a wide range of molecules. The reactivity of the benzyl (B1604629) alcohol is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of both the azido and fluoro groups is expected to slightly decrease the nucleophilicity of the alcohol oxygen but should not prevent its participation in common alcohol reactions.

Typical reactions of the primary alcohol group include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. For instance, acetylation of the similar 4-azidotetrafluorobenzyl alcohol proceeds readily with acetyl chloride sci-hub.se.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to form ethers.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4-azido-3-fluorophenyl)methanal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Further oxidation with stronger oxidizing agents would yield the carboxylic acid.

Conversion to Halides: The alcohol can be converted to the corresponding benzyl halide. For example, reaction with phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) would yield (4-azido-3-fluorophenyl)methyl bromide, a useful alkylating agent for introducing the photoactivatable group tandfonline.comnih.gov.

Table 2: Representative Reactions of the Benzyl Alcohol Moiety in Analogs

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol | PPh3, CBr4 | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide | Bromination | nih.gov |

| 3-azide-4-fluorobenzyl alcohol | PBr3 | 3-azide-4-fluorobenzyl bromide | Bromination | tandfonline.com |

| 3-Fluorobenzyl alcohol | Acetic anhydride, tribromo melamine | 3-fluorobenzyl acetate | Acetylation | sigmaaldrich.com |

This table provides examples of common transformations of the benzyl alcohol group in structurally related compounds, which are expected to be applicable to (4-Azido-3-fluorophenyl)methanol.

Influence of the Fluorine Substituent on Aromatic Ring Reactivity and Electron Density Distribution

The fluorine atom at the 3-position of the aromatic ring has a significant impact on the electronic properties and reactivity of (4-Azido-3-fluorophenyl)methanol. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). It also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M effect). For halogens, the inductive effect generally dominates.

The key influences of the fluorine substituent are:

Deactivation of the Aromatic Ring: The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution reactions. This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult compared to the non-fluorinated analogue.

Ortho, Para-Directing (with Deactivation): Despite its deactivating nature, the +M effect of the fluorine lone pairs directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. However, in (4-Azido-3-fluorophenyl)methanol, the positions are already substituted.

Stabilization of Intermediates: The electron-withdrawing nature of fluorine can stabilize anionic intermediates and transition states. For instance, in nucleophilic aromatic substitution reactions (which are generally difficult on such rings unless further activated), a fluorine substituent can stabilize the Meisenheimer complex. More relevant to the chemistry of the azido group, the fluorine atom can stabilize the highly electrophilic nitrene intermediate generated upon photolysis or thermolysis, which may contribute to the enhanced C-H insertion reactivity observed for fluorinated aryl azides tandfonline.com.

Alteration of Electron Density: The fluorine atom significantly alters the electron density distribution in the aromatic ring. This can influence the pKa of the benzylic alcohol and the reactivity of the azido group. The electron-withdrawing effect is expected to make the benzylic protons slightly more acidic.

The combined electronic effects of the 3-fluoro and 4-azido groups result in an electron-deficient aromatic ring. This electronic nature is crucial for the intended applications of this molecule, particularly in photoaffinity labeling, where the stability and reactivity of the photogenerated nitrene are paramount.

Applications of 4 Azido 3 Fluorophenyl Methanol in Advanced Chemical Biology and Medicinal Chemistry

Integration into "Click Chemistry" Platforms

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments. The azide (B81097) group of (4-Azido-3-fluorophenyl)methanol is a key player in two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in bioconjugation, allowing for the precise attachment of this building block to biomolecules or other molecular entities.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Derivatization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org This reaction is a cornerstone of bioconjugation due to its reliability and compatibility with biological systems when appropriate ligands are used to stabilize the copper(I) catalyst. nih.gov

The (4-Azido-3-fluorophenyl)methanol molecule, with its accessible aryl azide, is an excellent substrate for CuAAC reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the azide group. This allows for the covalent linkage of the (4-azido-3-fluorophenyl)methyl moiety to alkyne-modified biomolecules, surfaces, or nanoparticles. The resulting triazole linkage is exceptionally stable, making it an ideal covalent tether. The reaction is typically carried out under mild conditions, often in aqueous solutions, which is crucial for maintaining the integrity of sensitive biological macromolecules. nih.govnih.gov The general scheme for a CuAAC reaction involves the azide-containing molecule, an alkyne-containing partner, a copper(I) source (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and a stabilizing ligand. wikipedia.org

| Component | Function | Common Examples |

| Azide Substrate | Provides the azide functionality for the cycloaddition. | (4-Azido-3-fluorophenyl)methanol, other aryl azides, alkyl azides |

| Alkyne Substrate | Provides the terminal alkyne for reaction with the azide. | Alkyne-modified proteins, nucleic acids, lipids, small molecules |

| Copper(I) Catalyst | Catalyzes the [3+2] cycloaddition, ensuring regioselectivity. | Cu(I) salts (e.g., CuI, CuBr), or in situ generated from CuSO₄ + reducing agent |

| Ligand | Stabilizes the Cu(I) oxidation state and prevents side reactions. | Tris(benzyltriazolylmethyl)amine (TBTA), Bathocuproinedisulfonic acid (BCS) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate |

| Solvent | Reaction medium. | Water, t-butanol/water mixtures, DMSO, THF |

This table presents a generalized overview of components used in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioorthogonal Labeling

A significant advancement in click chemistry for live-cell applications has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction obviates the need for a cytotoxic copper catalyst by employing a strained cyclooctyne (B158145), which readily reacts with an azide. nih.gov The inherent ring strain of the cyclooctyne provides the driving force for the reaction.

(4-Azido-3-fluorophenyl)methanol can be effectively used in SPAAC for the bioorthogonal labeling of living systems. By introducing this azide-containing compound to cells that have been metabolically engineered to display cyclooctyne-modified biomolecules, researchers can achieve specific labeling without the concern of metal-induced toxicity. nih.gov The reaction is highly selective, proceeding rapidly at physiological temperatures and pH. The fluorine atom on the phenyl ring can potentially modulate the electronic properties of the azide, subtly influencing the reaction kinetics. nih.gov

| Cyclooctyne Derivative | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| DIBO (Dibenzocyclooctynol) | Good reactivity and stability. | ~0.1 |

| DIFO (Difluorinated cyclooctyne) | Increased reactivity due to electron-withdrawing fluorine atoms. | ~0.3 - 0.7 |

| BCN (Bicyclononyne) | Highly strained and reactive. | ~1.0 |

This table provides examples of commonly used cyclooctynes in SPAAC and their general reactivity trends. The specific rate can vary depending on the azide and reaction conditions.

Orthogonal Reactivity in Multi-component Bioconjugation Strategies

The azide group of (4-Azido-3-fluorophenyl)methanol possesses orthogonal reactivity, meaning it can react selectively in the presence of other functional groups. This property is invaluable in multi-component bioconjugation strategies, where multiple, distinct chemical modifications are performed on a single biomolecule or in a complex biological mixture. nih.govacs.org

For instance, the azide can participate in a CuAAC or SPAAC reaction without interfering with other bioorthogonal reactions like the Staudinger ligation (phosphine-azide reaction) under specific conditions or inverse-electron-demand Diels-Alder reactions. nih.govacs.org This allows for the sequential or simultaneous attachment of different probes, drugs, or imaging agents to a target molecule, enabling the construction of highly complex and functional bioconjugates. The methanol (B129727) group on (4-Azido-3-fluorophenyl)methanol can also be further functionalized, adding another layer of potential for creating multifunctional molecular tools.

Design and Implementation of Photoaffinity Labeling (PAL) Probes

Beyond its utility in click chemistry, the aryl azide functionality of (4-Azido-3-fluorophenyl)methanol makes it an excellent candidate for the design of photoaffinity labeling (PAL) probes. nih.govmdpi.comwikipedia.org PAL is a powerful technique used to identify and map the binding sites of ligands on their biological targets.

Covalent Ligand-Target Interactions upon Photoactivation

A photoaffinity probe based on (4-Azido-3-fluorophenyl)methanol would typically consist of a targeting ligand attached to the methanol group, with the 4-azido-3-fluorophenyl moiety serving as the photoreactive cross-linking unit. In the dark, the probe reversibly binds to its target protein. Upon irradiation with UV light of a specific wavelength, the aryl azide is converted into a highly reactive nitrene intermediate. mdpi.com This transient species can then form a covalent bond with nearby amino acid residues within the binding site of the target protein. The fluorine atom can influence the photoreactivity and stability of the nitrene.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |

| Aryl Azide | ~254-300 | Nitrene | Small size, can insert into C-H and N-H bonds. |

| Benzophenone | ~350-360 | Triplet Ketone | More stable, preferentially reacts with C-H bonds. |

| Diazirine | ~350-380 | Carbene | Highly reactive, small size, inserts into a wide range of bonds. |

This table compares common photoreactive groups used in photoaffinity labeling.

Application in Ligand-Binding Site Mapping and Proteomic Profiling

Once the photoaffinity probe is covalently cross-linked to its target, a reporter tag (often a biotin (B1667282) or a fluorescent dye, which can be introduced via the methanol handle or through a click reaction) allows for the detection, isolation, and identification of the labeled protein. Subsequent proteomic analysis, typically involving enzymatic digestion of the protein followed by mass spectrometry, can pinpoint the exact amino acid residues that were modified by the probe. nih.gov This provides invaluable information about the ligand's binding site and can guide the rational design of more potent and selective drugs. The fluorinated azidophenyl scaffold of (4-Azido-3-fluorophenyl)methanol offers a distinct advantage in such studies, as the fluorine atom can serve as a useful spectroscopic marker in certain analytical techniques.

Role as a Versatile Intermediate in the Synthesis of Biologically Active Molecules

(4-Azido-3-fluorophenyl)methanol is a strategically functionalized aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three distinct chemical features on a stable phenyl ring: a reactive azido (B1232118) group, a modulating fluoro group, and a versatile hydroxymethyl (methanol) group. This combination allows for a series of selective chemical transformations, making it an important building block for molecules designed for use in medicinal chemistry, agrochemical science, and material science. The azido group, in particular, is a gateway to influential reactions such as the Staudinger ligation and cycloadditions, while the alcohol moiety provides a handle for oxidation or linkage to other molecular fragments.

Medicinal Chemistry Scaffolds Development

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. (4-Azido-3-fluorophenyl)methanol is an exemplary starting scaffold for developing novel therapeutic agents due to the unique properties of its functional groups.

The fluorine atom at the 3-position is a common feature in modern pharmaceuticals. Its presence can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, potentially leading to stronger binding interactions with target proteins. The fluorophenyl motif has been successfully incorporated into numerous drugs, including the cholesterol-lowering agent rosuvastatin, where it contributes to enhanced binding affinity. mdpi.com

The primary utility of (4-Azido-3-fluorophenyl)methanol in scaffold development, however, lies in the reactivity of its azido and methanol groups. These sites allow for the covalent linking of the scaffold to other chemical entities to build larger, more complex drug candidates.

Key synthetic transformations include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azido group is an ideal partner in this "click chemistry" reaction, where it reacts efficiently and selectively with an alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linker is a popular bioisostere for the amide bond in drug design, offering improved stability and different electronic properties. nih.gov

Staudinger Reduction/Ligation: The azide can be reduced to a primary amine under mild conditions using phosphines. nih.gov This newly formed amine can then participate in standard amide bond-forming reactions, a cornerstone of medicinal chemistry synthesis. The aromatic azido group has been exploited in the design of lipophilic dihydrofolate reductase inhibitors for cancer therapy. nih.gov

Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups are versatile handles for further modifications, such as reductive amination or the formation of esters and amides.

Ether and Ester Linkage Formation: The hydroxyl group can be used to form ether or ester bonds, providing a simple and direct way to connect the fluorophenyl scaffold to other pharmacophores or solubilizing groups.

The strategic importance of substituted 3-fluorophenyl methanol frameworks is highlighted in patent literature, where they are described as core structures for new antiviral drugs with potential activity against cytomegalovirus, showing improved efficacy over established drugs like ganciclovir. google.com

Table 1: Potential Synthetic Applications of (4-Azido-3-fluorophenyl)methanol in Medicinal Chemistry

| Functional Group | Reaction Type | Resulting Group | Significance in Medicinal Chemistry |

| Azido (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Forms stable, rigid linkers; acts as an amide bond bioisostere. nih.gov |

| Staudinger Reduction | Amine (-NH₂) | Introduces a basic center; allows for amide, sulfonamide, or urea (B33335) formation. nih.gov | |

| Methanol (-CH₂OH) | Oxidation | Aldehyde (-CHO) / Carboxylic Acid (-COOH) | Precursor for imines, amides, and esters; provides a key interaction point. |

| Etherification | Ether (-CH₂OR) | Connects to other fragments, can improve solubility or metabolic profile. | |

| Fluorine (-F) | (Static) | (No reaction) | Enhances metabolic stability, modulates pKa, and improves binding affinity. mdpi.com |

Agrochemical and Material Science Applications (as a synthetic intermediate)

The same chemical versatility that makes (4-Azido-3-fluorophenyl)methanol attractive for medicinal chemistry also applies to its use as an intermediate in the agrochemical and material science sectors.

In agrochemical synthesis , there is a constant demand for novel core structures to overcome resistance and improve efficacy. Many successful herbicides, fungicides, and insecticides are based on nitrogen-containing heterocycles and fluorinated aromatic rings. (4-Azido-3-fluorophenyl)methanol can serve as a precursor to these scaffolds. For instance, reduction of the azide to an amine yields 4-amino-3-fluorobenzyl alcohol, a useful building block for quinazolines, pyrimidines, or other heterocyclic systems common in agrochemicals. Alternatively, cycloaddition reactions can be used to generate triazole-containing compounds, a class of molecules known for its broad-spectrum fungicidal activity. The synthesis of novel antiviral agents based on 1,3,4-thiadiazole (B1197879) sulfonamides from simple chlorinated benzoic acid demonstrates a parallel strategy of building bioactive agents from functionalized aromatic intermediates. mdpi.com

In material science , aryl azides are well-established tools for surface functionalization and polymer synthesis. nih.gov The azido group of (4-Azido-3-fluorophenyl)methanol can be used to covalently attach the molecule to surfaces that have been modified to bear alkyne groups. This "click" reaction provides a robust method for altering the surface properties of materials, for example, to control wetting or biocompatibility. The azide can also undergo thermal or photochemical decomposition to generate a highly reactive nitrene, which can insert into C-H bonds of a polymer backbone, creating a cross-linked network. Furthermore, the compound could be used as a monomer in polymerization reactions, with the azide and alcohol groups providing orthogonal handles for creating complex polymer architectures like porous organic polymers. nih.gov

Computational and Theoretical Studies on 4 Azido 3 Fluorophenyl Methanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. For (4-Azido-3-fluorophenyl)methanol, DFT calculations would provide a detailed picture of its electronic structure and predict its reactivity. Methods like B3LYP with a suitable basis set (e.g., 6-311G**) are commonly used to optimize the molecular geometry to its lowest energy state. mdpi.com

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, a molecular electrostatic potential (MEP) map can be generated. This map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. For (4-Azido-3-fluorophenyl)methanol, the MEP would highlight the electron-rich azido (B1232118) group and the electronegative fluorine and oxygen atoms as potential sites for interaction. semanticscholar.org Hirshfeld charge analysis can also be employed to quantify the charge distribution on each atom, offering further insights into the electronic nature of the azide (B81097) group and its interaction with the rest of the molecule. mdpi.com

Illustrative Data: Predicted Electronic Properties using DFT

| Property | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For (4-Azido-3-fluorophenyl)methanol, MD simulations would provide critical insights into its conformational flexibility and its interactions with a solvent or a biological receptor. By simulating the molecule's behavior in a solvent box (e.g., water or a non-polar solvent), researchers can understand how the molecule folds and which conformations are most stable. researchgate.netsciepub.com

Conformational analysis is a key part of this process. It involves identifying the different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds, such as the C-C bond connecting the phenyl ring to the methanol (B129727) group. mdpi.comresearchgate.net A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify low-energy, stable conformers and the energy barriers between them. researchgate.net Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its biological activity.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For (4-Azido-3-fluorophenyl)methanol, computational methods can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. semanticscholar.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The azido group has a characteristic strong, sharp absorption band for its asymmetric stretch, typically found around 2100 cm⁻¹. researchgate.net Theoretical calculations can predict the exact wavenumber for this and other key functional groups like the O-H stretch of the methanol group and C-F stretch, aiding in the interpretation of experimental IR spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be a complex task for substituted aromatic rings.

Illustrative Data: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -N₃ | Asymmetric Stretch | 2125 |

| -OH | O-H Stretch | 3450 |

| C-F | C-F Stretch | 1250 |

Structure-Activity Relationship (SAR) and Ligand Design through In Silico Methods

In silico methods are crucial in modern drug discovery for establishing Structure-Activity Relationships (SAR) and designing new ligands. nih.govnih.gov SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. scispace.comscispace.com For (4-Azido-3-fluorophenyl)methanol, if it were identified as a hit compound for a particular biological target, computational methods could be used to explore how modifications to its structure would affect its potency.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. scispace.comresearchgate.net By creating a library of virtual derivatives of (4-Azido-3-fluorophenyl)methanol (e.g., by changing the position of the fluorine or modifying the methanol group), a QSAR model could predict which modifications are most likely to enhance activity.

These insights are then used for rational ligand design. nih.govopenmedicinalchemistryjournal.com Based on the SAR, new molecules can be designed in silico with potentially improved properties, such as higher binding affinity for a target protein or better pharmacokinetic profiles. This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds. nih.gov

Theoretical Insights into Reaction Mechanisms Involving the Azido and Hydroxyl Groups

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. scielo.br For (4-Azido-3-fluorophenyl)methanol, theoretical studies could elucidate the reaction pathways involving its two key functional groups: the azido group and the hydroxyl group.

The azido group is known for its versatility in reactions like 1,3-dipolar cycloadditions (e.g., "click chemistry") and Staudinger reactions. nih.gov DFT calculations can be used to map the potential energy surface of these reactions, identifying transition states, intermediates, and activation energies. This would reveal, for instance, the regioselectivity of a cycloaddition reaction or the energetics of the Staudinger ligation pathway.

Similarly, the reactivity of the hydroxyl group in reactions such as esterification or etherification can be studied. Computational models can help understand the role of catalysts, the effect of the fluorine and azido substituents on the hydroxyl group's reactivity, and the stereochemical outcomes of reactions. These theoretical insights are crucial for optimizing reaction conditions and predicting the products of new transformations. scielo.br

Emerging Research Directions and Future Perspectives for 4 Azido 3 Fluorophenyl Methanol

Novel Synthetic Strategies for Enhanced Accessibility and Functionalization

The utility of (4-Azido-3-fluorophenyl)methanol is intrinsically linked to its synthesis. While classical methods for preparing aromatic azides involve the diazotization of anilines followed by substitution with sodium azide (B81097), research is pushing towards more efficient, safer, and versatile strategies. researchgate.net Future synthetic approaches are expected to focus on improving yield, reducing the use of hazardous reagents, and enabling easier functionalization.

Novel strategies applicable to the synthesis of (4-Azido-3-fluorophenyl)methanol and its derivatives include metal-free preparations and the use of advanced catalytic systems. For instance, the synthesis of aromatic azides from arenediazonium tosylates using sodium azide in water presents a simple and environmentally benign alternative. organic-chemistry.org Another promising avenue is the copper(II)-catalyzed conversion of organoboron compounds, such as boronic acids, into aryl azides, which can streamline the synthesis of precursors for click chemistry applications. organic-chemistry.org For the alcohol moiety, direct azidation methods for benzylic alcohols using reagents like azidotrimethylsilane (B126382) (TMSN3) with a copper(II) triflate catalyst offer a more direct route from readily available starting materials. organic-chemistry.org The development of continuous-flow processes for azidation reactions further points towards automated and scalable synthesis. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for Aryl Azides

| Strategy | Precursor | Key Reagents | Advantages | Relevant Findings |

|---|---|---|---|---|

| Classical Diazotization | Aryl Amine (Aniline) | NaNO₂, Acid, NaN₃ | Well-established, widely used. | A common method for many years for preparing aromatic azides. researchgate.net |

| Diazonium Salt (in water) | Aryl Amine | p-TsOH, NaN₃ | Metal-free, simple, clean products without extensive purification. organic-chemistry.org | Aromatic azides are formed in high yield at room temperature. organic-chemistry.org |

| From Organoborons | Arylboronic Acid | Cu(OTf)₂, NaN₃ | Complements existing methods, facilitates direct synthesis for click chemistry. organic-chemistry.org | Efficiently produces aryl azides from organoboron compounds. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Perfluoroaromatic | Azide Salts | Highly efficient, straightforward for highly fluorinated compounds. diva-portal.org | Readily synthesizes perfluoroaryl azides from commercial precursors. diva-portal.org |

Advanced Applications in Bioimaging and Diagnostics

The distinct chemical properties of (4-Azido-3-fluorophenyl)methanol make it a prime candidate for developing advanced tools for bioimaging and diagnostics. The aryl azide group is a well-known photoaffinity label. researchgate.netthermofisher.com Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, making it invaluable for mapping protein-protein, protein-DNA, and protein-RNA interactions within complex biological systems. thermofisher.comscbt.comtcichemicals.com This allows researchers to capture and identify transient or weak molecular interactions that govern cellular functions. scbt.com

The presence of the fluorine atom significantly enhances its potential. Fluorinated aryl azides are being explored for the development of improved fluorescent probes. nih.gov For example, derivatives can be designed as "turn-on" fluorescent sensors, where a specific biological event, like an intramolecular nitrene insertion, activates fluorescence. diva-portal.org Furthermore, the fluorine-19 (¹⁹F) nucleus offers a unique spectroscopic handle for magnetic resonance imaging (MRI) and NMR-based diagnostics. cfplus.cz By attaching (4-Azido-3-fluorophenyl)methanol to a biomolecule of interest, the ¹⁹F NMR signal can be used to probe its environment and interactions without the background noise typical of proton-based methods. cfplus.cz This approach allows for the rapid screening of probes and is a burgeoning area in structural biology. cfplus.cz

Table 2: Overview of Bioimaging and Diagnostic Applications of Aryl Azide Probes

| Application Area | Technique | Role of (4-Azido-3-fluorophenyl)methanol Moiety | Key Advantages |

|---|---|---|---|

| Interaction Mapping | Photoaffinity Labeling | The aryl azide forms a reactive nitrene upon UV activation to crosslink with interacting biomolecules. thermofisher.comtcichemicals.com | Captures transient and weak interactions; provides spatial information on molecular complexes. scbt.com |

| Metabolite Detection | Fluorescence Probes | Serves as a core structure for probes that change fluorescence upon reacting with a target (e.g., H₂S). nih.gov | High sensitivity and selectivity for specific biological analytes. nih.gov |

| Structural Biology | ¹⁹F NMR Probing | The fluorine atom acts as a sensitive ¹⁹F NMR reporter when the probe is attached to a biomolecule. cfplus.cz | No background signal, allows for clear detection and structural studies. cfplus.cz |

| Cellular Imaging | Aggregation-Induced Emission (AIE) | Can be incorporated into larger structures that exhibit AIE for imaging specific targets like bacteria. diva-portal.org | Bright emission in aggregated state, low background, useful for tracking. diva-portal.org |

Development of Next-Generation Chemical Probes and Functional Materials

The future development of (4-Azido-3-fluorophenyl)methanol extends beyond its direct applications into its use as a versatile building block for next-generation chemical probes and functional materials. The azide group is a cornerstone of bioorthogonal chemistry, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC) and Staudinger reactions. nih.govnih.gov These reactions allow the compound to be "clicked" onto other molecules with high efficiency and specificity, even within a complex biological environment. The fluorine atom can modulate the kinetics of these reactions, allowing for the fine-tuning of probes for faster and more selective labeling. nih.gov

This "clickable" functionality enables the construction of sophisticated, multifunctional probes. For example, (4-Azido-3-fluorophenyl)methanol can be linked to reporter tags, affinity labels, or drug molecules to create tools for targeted delivery and analysis. In materials science, aryl azides are used as photoreactive crosslinking agents to create stable and functionalized surfaces or to modify polymers. researchgate.netscbt.com Derivatives of (4-Azido-3-fluorophenyl)methanol could be used to fabricate novel biomaterials with precisely controlled properties for applications in tissue engineering and advanced drug delivery systems. scbt.com The ability to functionalize the aryl azide via cycloaddition provides numerous options for creating new materials with tailored chemical and physical properties. nih.gov

Table 3: Examples of Functional Materials and Probes Derived from Aryl Azides

| Product Type | Key Chemistry | Functionality | Potential Application |

|---|---|---|---|

| Multifunctional Probes | Click Chemistry (e.g., SPAAC) | Combines imaging, targeting, and therapeutic moieties on a single scaffold. | Targeted drug delivery and theranostics. diva-portal.org |

| Functionalized Surfaces | Photoreactive Crosslinking | Covalently attaches biomolecules or polymers to a surface upon UV irradiation. scbt.com | Creating biocompatible implants, biosensor chips. scbt.com |

| Hydrogels/Polymers | Polymer Crosslinking | The azide group acts as a light-activated crosslinker to form a polymer network. researchgate.net | Controlled-release drug depots, tissue engineering scaffolds. |

| Novel Heterocycles | Staudinger Reaction, Cycloaddition | The azide is converted into other functional groups (amines, triazoles) to build complex molecules. nih.govnih.gov | Drug discovery and development of new chemical entities. cfplus.cz |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The true potential of (4-Azido-3-fluorophenyl)methanol in modern research will be realized through its integration with high-throughput screening (HTS) and automated synthesis. HTS platforms allow for the rapid testing of thousands of compounds to identify those with desired biological activities. nih.govnih.gov The robust and predictable nature of the click reactions involving the azide group makes (4-Azido-3-fluorophenyl)methanol an ideal building block for creating large, diverse libraries of chemical compounds via combinatorial chemistry. cfplus.cz

Automated synthesis platforms, particularly those utilizing continuous-flow chemistry, can be employed for the efficient and reproducible production of these compound libraries. organic-chemistry.org For example, an automated workflow could synthesize a range of (4-Azido-3-fluorophenyl)methanol derivatives, each with a different functional group attached via the hydroxymethyl handle. These libraries can then be screened in HTS campaigns to discover new drug candidates, optimized chemical probes, or novel materials. mdpi.com This synergy between a versatile chemical scaffold and automated research technologies accelerates the discovery process, enabling researchers to explore chemical space more rapidly and efficiently than ever before.

Table 4: Workflow for Integrating (4-Azido-3-fluorophenyl)methanol Derivatives into HTS Platforms

| Step | Process | Description | Enabling Technology |

|---|---|---|---|

| 1. Library Synthesis | Combinatorial Chemistry / Automated Synthesis | The hydroxymethyl group of (4-Azido-3-fluorophenyl)methanol is reacted with a diverse set of building blocks to create a library of derivatives. | Flow chemistry reactors, robotic liquid handlers. organic-chemistry.org |

| 2. Assay Development | Target- or Phenotype-Based Assay Design | An assay is designed to measure a specific biological effect, such as enzyme inhibition or cellular fluorescence. | 384-well or 1536-well microplates. nih.govmdpi.com |

| 3. High-Throughput Screening (HTS) | Robotic Screening | The synthesized library is screened against the biological target using automated systems to identify "hits". nih.gov | Automated plate readers, HTS robotics. mdpi.com |

| 4. Hit Confirmation & Validation | Dose-Response Analysis | The activity of the initial hits is confirmed and their potency (e.g., IC₅₀ or EC₅₀) is determined. mdpi.com | Cell-based assays, biochemical assays. |

| 5. Lead Optimization | Structure-Activity Relationship (SAR) Studies | The chemical structure of the most promising hits is systematically modified to improve activity, selectivity, and other properties. | Medicinal chemistry, computational modeling. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Azido-3-fluorophenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthesis involves reducing the corresponding aldehyde precursor using sodium borohydride in methanol, followed by recrystallization from dichloromethane/1-propanol (yield: ~50%). Optimization strategies include adjusting stoichiometry (e.g., molar ratios of NaBH₄), solvent polarity, and reaction temperature. For example, anhydrous magnesium sulfate can enhance yield by removing water, as seen in analogous fluorophenyl methanol syntheses .

Q. What spectroscopic techniques are most effective for characterizing (4-Azido-3-fluorophenyl)methanol, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 7.10–7.75 ppm range, with splitting patterns reflecting fluorine coupling (e.g., −124.85 ppm in ¹⁹F NMR). The methanol proton appears as a singlet near δ 4.57 ppm .

- IR : Key peaks include the azide stretch (~2135 cm⁻¹) and hydroxyl group (~2959 cm⁻¹). Fluorine substitution may reduce symmetry, sharpening aromatic C-H stretches .

- Mass Spectrometry : Molecular ion peaks at m/z consistent with C₇H₆FN₃O (MW: 167.14) and fragmentation patterns reflecting azide loss (N₃•).

Q. What safety protocols are critical when handling (4-Azido-3-fluorophenyl)methanol in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar), away from moisture and light, at temperatures ≤4°C to prevent azide decomposition .

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields). Avoid contact with reducing agents or transition metals (e.g., Cu, Fe) to prevent unintended detonation .

Advanced Research Questions

Q. How can (4-Azido-3-fluorophenyl)methanol be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioorthogonal labeling?

- Methodological Answer : The azide group enables CuAAC "click" chemistry with terminal alkynes. For fluorogenic labeling:

React with alkyne-functionalized probes (e.g., BODIPY-alkyne) using Cu(I) catalysts (e.g., TBTA) in DMSO/H₂O.

Monitor reaction progress via TLC or HPLC to ensure triazole formation.

Applications include live-cell imaging, where the fluorine substituent enhances photostability and reduces background fluorescence .

Q. What strategies can resolve contradictions in experimental data, such as inconsistent reaction yields or unexpected byproducts, during synthesis?

- Methodological Answer :

- Controlled Replicates : Repeat reactions under identical conditions (e.g., anhydrous vs. hydrated solvents) to isolate variables .

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., residual aldehyde or azide dimerization products).

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict intermediates and transition states, explaining yield variations due to steric effects from the fluorine substituent .

Q. How does the electronic environment of the azide and fluorine substituents influence the reactivity of (4-Azido-3-fluorophenyl)methanol in photochemical applications?

- Methodological Answer :

- Fluorine Effects : The electron-withdrawing fluorine group deactivates the aromatic ring, reducing azide reactivity toward nucleophiles but enhancing stability under UV light.

- Azide Photolysis : Irradiation at 254 nm cleaves the azide to generate nitrenes, which can be trapped with alkenes. Monitor via UV-Vis spectroscopy (λmax ~280 nm for azide decay) .

Q. What computational methods are suitable for modeling the stability and decomposition pathways of (4-Azido-3-fluorophenyl)methanol under varying thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures.

- Molecular Dynamics (MD) : Simulate thermal stress in software like GROMACS to predict bond cleavage sequences (e.g., azide vs. C-F bond breakage).

- ReaxFF Force Fields : Model explosive decomposition mechanisms, accounting for fluorine’s electronegativity and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.